3-[3-(3,5-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol
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Overview
Description
3-[3-(3,5-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol is a complex organic compound that belongs to the class of pyrazolo[5,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research .
Preparation Methods
The synthesis of 3-[3-(3,5-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
3-[3-(3,5-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex and downstream signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[5,4-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent CDK2 inhibitor with similar biological activities. The uniqueness of 3-[3-(3,5-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol lies in its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2.
Properties
Molecular Formula |
C20H16N6O |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-[10-(3,5-dimethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol |
InChI |
InChI=1S/C20H16N6O/c1-12-6-13(2)8-15(7-12)26-19-17(10-22-26)20-23-18(24-25(20)11-21-19)14-4-3-5-16(27)9-14/h3-11,27H,1-2H3 |
InChI Key |
OBSLVUUJNDCGTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC(=CC=C5)O)C |
Origin of Product |
United States |
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